N-cinnamyl-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine
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Overview
Description
N-cinnamyl-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cinnamyl-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-cinnamyl-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound .
Properties
Molecular Formula |
C18H17FN4S |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-N-[(E)-3-phenylprop-2-enyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H17FN4S/c19-17-10-8-16(9-11-17)13-24-18-22-20-14-23(18)21-12-4-7-15-5-2-1-3-6-15/h1-11,14,21H,12-13H2/b7-4+ |
InChI Key |
BNUQGBIGNGOKBH-QPJJXVBHSA-N |
SMILES |
C1=CC=C(C=C1)C=CCNN2C=NN=C2SCC3=CC=C(C=C3)F |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CNN2C=NN=C2SCC3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)C=CCNN2C=NN=C2SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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